2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
CAS No.: 166096-47-5
Cat. No.: VC5739793
Molecular Formula: C15H8ClNO4
Molecular Weight: 301.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 166096-47-5 |
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Molecular Formula | C15H8ClNO4 |
Molecular Weight | 301.68 |
IUPAC Name | 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Standard InChI | InChI=1S/C15H8ClNO4/c16-9-2-1-3-10(7-9)17-13(18)11-5-4-8(15(20)21)6-12(11)14(17)19/h1-7H,(H,20,21) |
Standard InChI Key | ABFLDFICOGECPZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid belongs to the isoindoline derivative family, featuring:
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A bicyclic isoindoline core with two ketone groups at positions 1 and 3.
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A 3-chlorophenyl substituent at position 2 of the isoindoline ring.
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A carboxylic acid group at position 5.
The chlorine atom at the meta position of the phenyl ring enhances electrophilic reactivity, while the carboxylic acid group enables hydrogen bonding and salt formation .
Physicochemical Properties
Key properties include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 301.69 g/mol |
CAS Number | 166096-47-5 |
Predicted Solubility | Low in water; soluble in DMSO |
Melting Point | Not reported |
Stability | Sensitive to strong bases |
The low aqueous solubility suggests potential formulation challenges for biological applications .
Synthesis and Characterization
Synthetic Pathways
While explicit synthesis details for this compound are scarce, analogous isoindoline derivatives are typically synthesized via:
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Condensation Reactions: Phthalic anhydride derivatives react with substituted anilines to form the isoindoline core.
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Friedel-Crafts Acylation: Introduces aromatic substituents like the chlorophenyl group.
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Carboxylation: Oxidation of methyl or hydroxymethyl groups to carboxylic acids.
Purification often involves column chromatography or recrystallization from ethanol-water mixtures .
Analytical Characterization
Standard techniques for verification include:
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NMR Spectroscopy: and NMR to confirm substituent positions.
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Mass Spectrometry: High-resolution MS to validate molecular weight.
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IR Spectroscopy: Peaks at ~1700 cm (C=O stretch) and ~2500–3000 cm (COOH stretch) .
Biological Activity and Mechanisms
In Silico Predictions
Computational models suggest:
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Drug-Likeness: Compliance with Lipinski’s Rule of Five (MW < 500, logP < 5).
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Target Affinity: Potential inhibition of kinase enzymes (e.g., EGFR, VEGFR).
Parameter | Prediction |
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LogP (Octanol-Water) | 2.8 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | 85 Ų |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase Inhibitors: Modifying the chlorophenyl group alters selectivity.
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Antibiotic Derivatives: Functionalization of the carboxylic acid enhances bioavailability.
Materials Science
Potential uses include:
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Coordination Polymers: Carboxylic acid groups bind metal ions (e.g., Cu, Fe).
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Organic Semiconductors: Conjugated π-system enables charge transport.
Comparison with Structural Analogs
Chlorophenyl Isoindoline Derivatives
A comparative analysis reveals:
Compound Name | Molecular Formula | Substituent Position | Key Differences |
---|---|---|---|
2-(4-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | Para-chlorophenyl | Altered electronic distribution | |
2-(2-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | Ortho-chlorophenyl | Steric hindrance impacts binding |
The meta-substitution in 2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid balances electronic and steric effects, optimizing interactions with biological targets .
Challenges and Future Directions
Knowledge Gaps
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In Vivo Toxicity: No data on acute or chronic toxicity.
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Synthetic Scalability: Current methods lack yield optimization.
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Mechanistic Studies: Target validation remains speculative.
Research Priorities
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Comprehensive Bioassays: Screen against cancer, bacterial, and fungal models.
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Formulation Development: Improve solubility via salt or prodrug strategies.
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Structure-Activity Relationships: Synthesize analogs with varied substituents.
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